molecular formula C21H17N3O3S2 B2661993 4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-29-1

4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2661993
CAS No.: 896679-29-1
M. Wt: 423.51
InChI Key: SIVAITWGRFMDGS-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17N3O3S2 and its molecular weight is 423.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Applications

  • Synthesis and Characterization for Anti-Inflammatory and Anticancer Activities : Research on celecoxib derivatives, including benzenesulfonamides, showed potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, one compound demonstrated significant anti-inflammatory and analgesic effects without causing tissue damage, indicating its therapeutic potential (Ş. Küçükgüzel et al., 2013).

  • Novel Antitumor Activities : Derivatives containing the pyrazole moiety, including benzenesulfonamide derivatives, were found to be more effective than the reference drug, doxorubicin, highlighting their potential in cancer treatment (S. Alqasoumi et al., 2009).

Material Science and Photodynamic Therapy

  • UV Protection and Antimicrobial Finishing of Cotton Fabrics : A study on thiazole azodyes containing sulfonamide moiety demonstrated their application in dyeing cotton fabrics, providing UV protection and antimicrobial properties. This research illustrates the versatility of sulfonamide derivatives in material science (H. Mohamed et al., 2020).

  • Photodynamic Therapy for Cancer Treatment : The synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer (M. Pişkin et al., 2020).

Properties

IUPAC Name

4-acetyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-13-12-16(20-23-19-4-3-11-22-21(19)28-20)7-10-18(13)24-29(26,27)17-8-5-15(6-9-17)14(2)25/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVAITWGRFMDGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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